N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(trifluoromethoxy)benzamide
Description
Properties
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-2-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O3/c18-17(19,20)26-15-4-2-1-3-14(15)16(24)22-13-9-21-23(11-13)10-12-5-7-25-8-6-12/h1-4,9,11-12H,5-8,10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXPBAKOSTZZGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC=CC=C3OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(trifluoromethoxy)benzamide typically involves multiple steps, starting with the preparation of the pyrazole ring and the oxane moiety. The pyrazole ring can be synthesized through the cyclization of appropriate hydrazines and α,β-unsaturated carbonyl compounds under acidic or basic conditions. The oxane moiety is introduced via nucleophilic substitution reactions involving oxirane derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(trifluoromethoxy)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target and modulate its activity, leading to the desired biological effect.
Comparison with Similar Compounds
Key Structural Differences :
- The oxan-4-ylmethyl group may confer enhanced solubility compared to alkyl or aromatic substituents in related pyrazole derivatives.
Physicochemical Properties
Notes:
Biological Activity
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(trifluoromethoxy)benzamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Structure
The compound features a pyrazole ring, an oxan group, and a trifluoromethoxy substituent on a benzamide core. Its molecular formula is C15H16F3N3O2.
Physical Properties
- Molecular Weight : 329.30 g/mol
- Solubility : Soluble in organic solvents like DMSO and ethanol, with limited solubility in water.
The biological activity of this compound is attributed to its interaction with various biological targets. Preliminary studies suggest it may exhibit:
- Antimicrobial Activity : Effective against certain bacterial strains.
- Antifungal Activity : Shows promise in inhibiting fungal growth.
- Insecticidal Properties : Potentially useful in agricultural applications.
Case Studies and Research Findings
- Antimicrobial Studies
- Antifungal Activity
- Insecticidal Activity
Toxicity Assessments
Toxicity studies conducted on zebrafish embryos revealed an LC50 of 0.39 mg/L, categorizing it as a high-toxicity compound. This finding emphasizes the need for careful evaluation before potential applications in agriculture or medicine .
Synthesis Overview
The synthesis of this compound can be achieved through several steps:
- Formation of Pyrazole Ring : Reaction of hydrazine with a β-diketone under acidic conditions.
- Attachment of Oxan Group : Reaction with tetrahydro-2H-pyran derivatives using sodium hydride.
- Benzamide Formation : Coupling with trifluoromethoxy-substituted benzoyl chloride in the presence of triethylamine.
Reaction Conditions
The reactions typically require:
- Basic conditions for ring formation.
- Controlled temperature to optimize yields and minimize side reactions.
Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
